molecular formula C5H14ClNO B090748 (S)-2-Amino-3-methylbutan-1-ol hydrochloride CAS No. 17016-89-6

(S)-2-Amino-3-methylbutan-1-ol hydrochloride

Cat. No.: B090748
CAS No.: 17016-89-6
M. Wt: 139.62 g/mol
InChI Key: CYONGLLQMUYOPP-NUBCRITNSA-N
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Description

(S)-2-Amino-3-methylbutan-1-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds.

Biochemical Analysis

Biochemical Properties

The biochemical properties of L-valinol hydrochloride are not fully understood yet. It is known that L-valine, a closely related compound, is involved in several biochemical reactions. The synthesis of L-valine starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) . It is plausible that L-valinol hydrochloride may interact with similar enzymes and proteins.

Cellular Effects

The cellular effects of L-valinol hydrochloride are not well-documented. L-valine, a similar compound, is known to have various effects on cells. For instance, L-valine can improve the lactation function of breeding animals . It can also enhance phagocytosis of macrophages to drug-resistant pathogens . It is possible that L-valinol hydrochloride may have similar effects on cells.

Molecular Mechanism

It is known that L-valine, a similar compound, can activate the PI3K/Akt1 signaling pathway and inhibit the activity of arginase to increase the expression of NO . This suggests that L-valinol hydrochloride might exert its effects at the molecular level through similar mechanisms.

Dosage Effects in Animal Models

The effects of different dosages of L-valinol hydrochloride in animal models have not been extensively studied. It is known that L-valine, a similar compound, is an essential amino acid in the diet of animals .

Metabolic Pathways

L-valine, a similar compound, is known to be involved in several metabolic pathways .

Transport and Distribution

It is known that L-valine, a similar compound, can be transported by system L amino acid transporters .

Subcellular Localization

It is known that proteins can be localized to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-methylbutan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-2-Amino-3-methylbutan-1-ol.

    Reaction with Hydrochloric Acid: The chiral precursor is reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes:

    Bulk Synthesis: Large quantities of the chiral precursor are reacted with hydrochloric acid in reactors designed for efficient mixing and temperature control.

    Purification: The resulting product is purified using techniques such as crystallization or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-methylbutan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution Reagents: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include:

    Ketones and Aldehydes: Formed through oxidation.

    Amines and Alcohols: Resulting from reduction.

    Various Derivatives: Produced through substitution reactions.

Scientific Research Applications

(S)-2-Amino-3-methylbutan-1-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-methylbutan-1-ol hydrochloride: The enantiomer of (S)-2-Amino-3-methylbutan-1-ol hydrochloride, with different biological activity.

    2-Amino-2-methylpropan-1-ol hydrochloride: A structurally similar compound with distinct chemical properties.

    2-Amino-3-methylbutanoic acid hydrochloride: Another related compound with different functional groups.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This uniqueness makes it valuable in applications requiring high stereochemical purity and specific interactions with biological targets.

Properties

IUPAC Name

(2S)-2-amino-3-methylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-4(2)5(6)3-7;/h4-5,7H,3,6H2,1-2H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYONGLLQMUYOPP-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647395
Record name (2S)-2-Amino-3-methylbutan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17016-89-6
Record name (2S)-2-Amino-3-methylbutan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-3-methylbutan-1-ol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Valinol hydrochloride, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CSD9XWZ26Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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